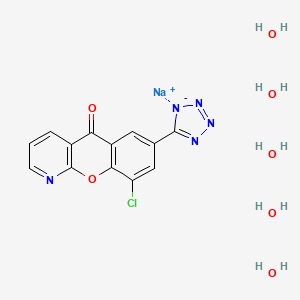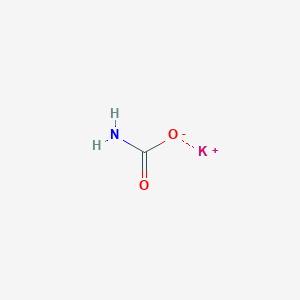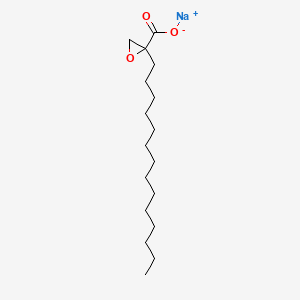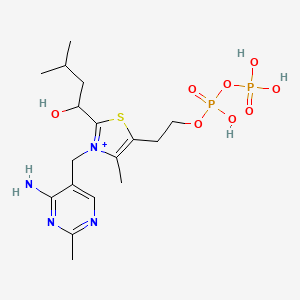
3-Methyl-1-hydroxybutyl-ThPP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-hydroxybutyl-THPP belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. 3-Methyl-1-hydroxybutyl-THPP is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methyl-1-hydroxybutyl-THPP participates in a number of enzymatic reactions. In particular, 3-Methyl-1-hydroxybutyl-THPP and lipoamide can be converted into S-(3-methylbutanoyl)-dihydrolipoamide-e; which is catalyzed by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, 3-Methyl-1-hydroxybutyl-THPP can be biosynthesized from ketoleucine and thiamine pyrophosphate through its interaction with the enzyme 2-oxoisovalerate dehydrogenase. In humans, 3-methyl-1-hydroxybutyl-THPP is involved in the valine, leucine and isoleucine degradation pathway. 3-Methyl-1-hydroxybutyl-THPP is also involved in several metabolic disorders, some of which include the 3-methylglutaconic aciduria type I pathway, Beta-ketothiolase deficiency, methylmalonate semialdehyde dehydrogenase deficiency, and the maple syrup urine disease pathway.
3-Methyl-1-hydroxybutyl-ThPP is a thiamine phosphate.
Aplicaciones Científicas De Investigación
Versatile Reducing Agent : Tris(3-hydroxypropyl)phosphine (THPP) is recognized for its role as a versatile, water-soluble, and air-stable reducing agent. It's particularly effective in the reductive cleavage of disulfide bonds in aqueous and buffered aqueous-organic media. This property makes it useful in biochemical applications, including the manipulation of small-molecule disulfides under biological pH conditions (McNulty et al., 2015).
Photodynamic Therapy (PDT) : Compounds like meso-tetrakis (4-hydroxylphenyl) porphyrin (THPP) are significant in photodynamic therapy, a treatment method for cancer. Their interactions with other molecules, like β-cyclodextrin and its derivatives, have been studied to understand their role in PDT. For instance, adding hydroxypropyl-β-cyclodextrin to THPP can significantly enhance its fluorescence intensity, which is crucial for its application in pharmacokinetics and biodistribution studies (Guo et al., 2005).
Biomaterials and Hydrogels : THPP, particularly its derivative beta-[tris(hydroxymethyl)phosphino]propionic acid, has been used to create cross-linked elastin-like polypeptide hydrogels. These hydrogels, which can be rapidly formed in aqueous solutions, have potential applications in biomaterials and tissue engineering, thanks to their biocompatibility and the ability to adjust their mechanical properties (Lim et al., 2007).
Organic Solar Cells : The electrochemical polymerization of tetrakis-5,10,15,20-(4-hydroxyphenyl)porphyrin (THPP) has been investigated for use in organic solar cells. Its ability to form a uniform polymeric film with nanostructured morphology makes it a candidate for exploring new avenues in solar energy conversion (Veerender et al., 2012).
Near-Infrared Luminescent Materials : THPP has been used as a sensitizer in the synthesis of near-infrared luminescent hybrid materials, showcasing potential applications in fluoroimmuno-assays, optical amplification, and catalysis (Guo & Yan, 2011).
Propiedades
Nombre del producto |
3-Methyl-1-hydroxybutyl-ThPP |
|---|---|
Fórmula molecular |
C17H29N4O8P2S+ |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-3-methylbutyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H28N4O8P2S/c1-10(2)7-14(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)15(32-17)5-6-28-31(26,27)29-30(23,24)25/h8,10,14,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1 |
Clave InChI |
OZAWOYZVNPQFFO-UHFFFAOYSA-O |
SMILES canónico |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CC(C)C)O)CCOP(=O)(O)OP(=O)(O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



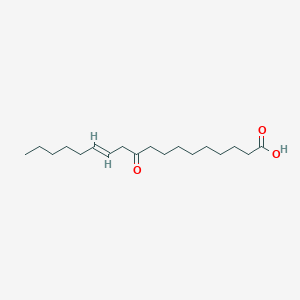
![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)



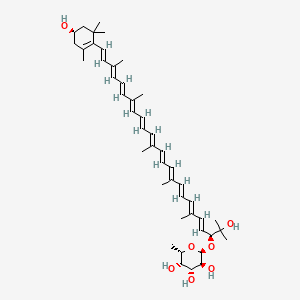
![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)
![Dioxabicyclo[3.2.1]octane](/img/structure/B1260736.png)
